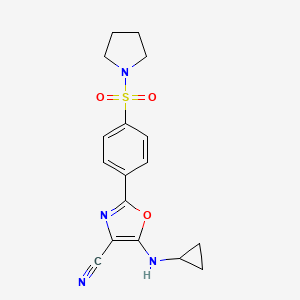

N-benzyl-3-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamides, which includes compounds like N-benzyl-3-chlorobenzamide, can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Chemical Reactions Analysis

The chemical reactions involving N-benzyl-3-chlorobenzamide are not explicitly mentioned in the sources I have access to .Physical And Chemical Properties Analysis

The physical and chemical properties of N-benzyl-3-chlorobenzamide are not explicitly provided in the sources I have access to .Aplicaciones Científicas De Investigación

Herbicidal Activity

N-benzyl-3-chlorobenzamide and its derivatives have been investigated for their herbicidal properties. For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, has shown effectiveness against annual and perennial grasses, suggesting potential utility in agriculture and turf management (Viste, Cirovetti, & Horrom, 1970).

Mitosis Inhibition in Plant Cells

N-benzyl-3-chlorobenzamide derivatives have been found to be potent inhibitors of mitosis in plant cells. This is evident from studies showing that N-(1,1-dimethylpropynyl)-3-chlorobenzamide can effectively inhibit cell division in various plant species at low concentrations (Merlin et al., 1987).

Chemical Shift Studies in NMR

Research involving N-chlorobenzamides, closely related to N-benzyl-3-chlorobenzamide, has contributed to the understanding of π-polarization effects in chemical compounds. These studies, using Nuclear Magnetic Resonance (NMR), provide insights into the electronic and structural properties of benzamides and their derivatives (Rosa, Brown, McCoy, Ong, & Sanford, 1993).

Molecular Structure Analysis

The molecular structure of compounds like methyl 2-(3-chlorobenzamido)benzoate, which shares structural similarities with N-benzyl-3-chlorobenzamide, has been analyzed to understand intermolecular interactions and molecular packing. This research contributes to the broader understanding of molecular interactions in similar compounds (Ouahrouch et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-3-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWCOVLTTGVSTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-chlorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)

![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)

![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)

![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)

![[1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclopropyl]methanol](/img/structure/B2368676.png)

![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)

amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)